

# 3-((4-Bromophenyl)amino)propanoic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-((4-Bromophenyl)amino)propanoic acid

Cat. No.: B1318393

[Get Quote](#)

## An In-depth Technical Guide to the Chemical Properties of 3-((4-Bromophenyl)amino)propanoic Acid

Disclaimer: Publicly available experimental data for **3-((4-Bromophenyl)amino)propanoic acid** is limited. This guide has been compiled using data from structurally analogous compounds and established principles of organic chemistry. Predicted data should be confirmed experimentally.

## Introduction

**3-((4-Bromophenyl)amino)propanoic acid**, also known as N-(4-bromophenyl)- $\beta$ -alanine, is an amino acid derivative with significant potential in synthetic and medicinal chemistry. Its structure incorporates three key functional groups: a brominated aromatic ring, a secondary amine, and a carboxylic acid. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel peptide structures. The bromine atom provides a reactive handle for cross-coupling reactions, the secondary amine and carboxylic acid allow for peptide bond formation and other derivatizations, and the overall aryl propionic acid scaffold is a known feature in various biologically active compounds. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and its potential applications for researchers in drug discovery and organic synthesis.

## Chemical and Physical Properties

Quantitative experimental data for this specific molecule is not widely reported. The following tables summarize its basic identifiers and predicted physical and spectroscopic properties based on its chemical structure and data from its isomers.

**Table 2.1: Compound Identification**

Identifier	Value
IUPAC Name	3-((4-Bromophenyl)amino)propanoic acid
Synonyms	N-(4-bromophenyl)-β-alanine
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub>
Molecular Weight	244.09 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	Not explicitly assigned in searched literature.
SMILES	<chem>C1=CC(=CC=C1NCCC(=O)O)Br</chem>
InChI	InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-5-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)

**Table 2.2: Predicted Physicochemical Properties**

Property	Predicted Value	Notes
Physical Form	Solid	Based on isomers and related compounds.[1]
Melting Point	Not reported	The related compound N-(4-bromophenyl)-N-carboxyethyl- $\beta$ -alanine melts at 138.5–139.5 °C.[3][4]
Boiling Point	Not reported	Likely to decompose upon heating.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).	General prediction for similar amino acids.

## Spectroscopic Profile (Predicted)

No experimental spectra are available in the searched literature. The following profile is predicted based on the molecular structure.

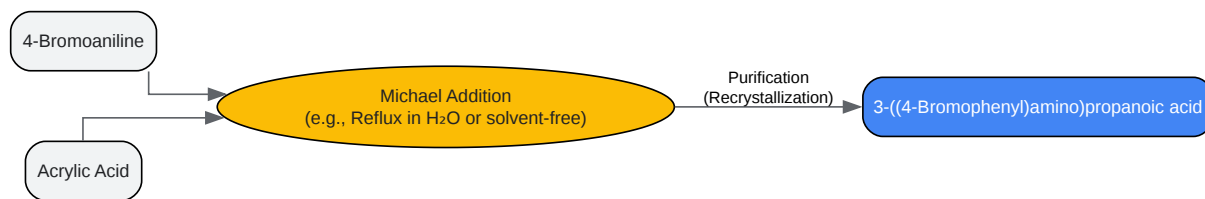
### Table 3.1: Predicted Spectroscopic Data

Technique	Predicted Characteristics
$^1\text{H}$ NMR	~11.0-12.0 ppm: broad singlet, 1H (COOH). ~7.3-7.5 ppm: doublet, 2H (aromatic CH ortho to Br). ~6.6-6.8 ppm: doublet, 2H (aromatic CH ortho to NH). ~4.5-5.5 ppm: broad singlet, 1H (NH). ~3.4-3.6 ppm: triplet, 2H (-NH-CH <sub>2</sub> -). ~2.5-2.7 ppm: triplet, 2H (-CH <sub>2</sub> -COOH).
$^{13}\text{C}$ NMR	~173-175 ppm: (C=O). ~145-147 ppm: (Aromatic C-NH). ~130-132 ppm: (Aromatic CH ortho to Br). ~114-116 ppm: (Aromatic CH ortho to NH). ~110-112 ppm: (Aromatic C-Br). ~45-48 ppm: (-NH-CH <sub>2</sub> -). ~33-35 ppm: (-CH <sub>2</sub> -COOH).
IR Spectroscopy	3300-2500 cm <sup>-1</sup> : Very broad (O-H stretch of carboxylic acid). ~3350 cm <sup>-1</sup> : (N-H stretch). ~1700 cm <sup>-1</sup> : Strong (C=O stretch). ~1600, ~1500 cm <sup>-1</sup> : (Aromatic C=C stretch). ~1070 cm <sup>-1</sup> : (C-Br stretch).
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z 243/245 in ~1:1 ratio (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes). Key Fragments: Loss of COOH (m/z 198/200), cleavage of propanoic acid chain.

## Synthesis and Reactivity

### Proposed Synthesis

**3-((4-Bromophenyl)amino)propanoic acid** can be synthesized via a Michael addition reaction between 4-bromoaniline and acrylic acid. This is a common and effective method for the formation of  $\beta$ -amino acids from primary aromatic amines.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3-((4-Bromophenyl)amino)propanoic acid**.

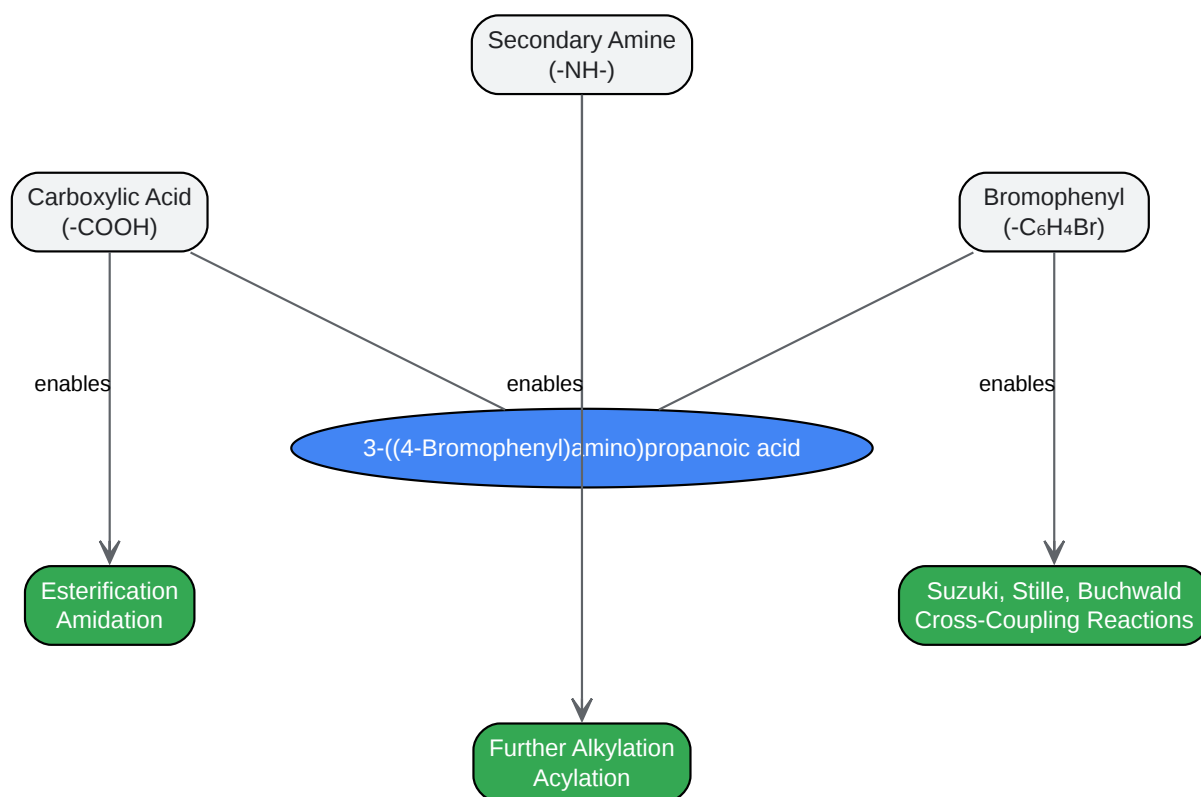
## Experimental Protocol: Synthesis of 3-((4-Bromophenyl)amino)propanoic acid

This protocol is adapted from methodologies used for structurally similar compounds.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acrylic acid (1.1 eq). The reaction can be run neat or with water as a solvent.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. If performed in water, the product may precipitate. If run neat, add water or a dilute acidic solution (e.g., 1M HCl) to precipitate the product and wash away unreacted aniline.
- **Purification:** Filter the crude solid product and wash thoroughly with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
- **Characterization:** Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure and purity.

## Chemical Reactivity and Applications

The molecule's three functional groups are key to its reactivity and utility as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Key functional groups and associated chemical reactivity pathways.

- **Carboxylic Acid:** Can be readily converted to esters, amides, or acid chlorides, allowing for its incorporation into larger molecules or for the modification of its pharmacokinetic properties.
- **Secondary Amine:** Can undergo acylation or further alkylation. Its nucleophilicity is lower than a primary amine but is still reactive.
- **Bromophenyl Group:** The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide variety

of substituents (alkyl, aryl, alkynyl groups), making it an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies.<sup>[5]</sup>

## Potential Biological Activity

While no specific biological studies have been reported for **3-((4-Bromophenyl)amino)propanoic acid**, its structural motifs suggest potential areas of interest for drug development professionals.

- **Anti-inflammatory Activity:** Many aryl propionic acid derivatives are well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen.<sup>[6]</sup> These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this molecule could serve as a scaffold for novel anti-inflammatory agents.
- **Antimicrobial Activity:** A recent study on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported potent, broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and *Candida auris*.<sup>[7][8]</sup> This suggests that the N-phenyl- $\beta$ -alanine scaffold is a promising platform for the development of new antimicrobial agents.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-((4-Bromophenyl)amino)propanoic acid** is not available. The following guidance is based on data for its isomer, 3-amino-3-(4-bromophenyl)propanoic acid, and should be used with caution.<sup>[2]</sup>

**Table 6.1: GHS Hazard Information (Based on Isomer)**

Hazard	Classification	Precautionary Statements
Skin Irritation	Category 2	H315: Causes skin irritation.
Eye Irritation	Category 2	H319: Causes serious eye irritation.
Respiratory Irritation	Category 3	H335: May cause respiratory irritation.
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.

- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
- First Aid:
  - Skin Contact: Wash immediately with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - Inhalation: Move person to fresh air and keep comfortable for breathing.
  - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Always consult a complete, compound-specific SDS before handling and perform a risk assessment for any new experimental procedure.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. 3-Amino-3-(4-bromophenyl)propanoic acid | C<sub>9</sub>H<sub>10</sub>BrNO<sub>2</sub> | CID 554034 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [mokslozurnalai.lmaleidykla.lt](https://mokslozurnalai.lmaleidykla.lt) [[mokslozurnalai.lmaleidykla.lt](https://mokslozurnalai.lmaleidykla.lt)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [[orientjchem.org](https://orientjchem.org)]

- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-((4-Bromophenyl)amino)propanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318393#3-4-bromophenyl-amino-propanoic-acid-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)